Protozoan Toxicity: 3-Isopropylphenol Is 1.33-Fold More Potent Against Tetrahymena pyriformis Than 2-Isopropylphenol but 1.29-Fold Less Potent Than 4-Isopropylphenol
In a standardized Tetrahymena pyriformis growth inhibition assay, 3-isopropylphenol exhibited an intermediate toxicity profile between its ortho and para isomers. The half-maximal growth inhibitory concentration, expressed as -log IGC₅₀ (mmol L⁻¹), was 0.609 for 3-isopropylphenol, compared to 0.803 for 2-isopropylphenol (ortho) and 0.473 for 4-isopropylphenol (para), and -0.431 for unsubstituted phenol as a baseline . This places the meta isomer approximately 1.33-fold more toxic than the ortho isomer and 1.29-fold less toxic than the para isomer under identical assay conditions. The rank order of toxicity (para > meta > ortho > phenol) is consistent with the polar narcotic mode of action characteristic of alkylphenols and correlates with the energy of the lowest unoccupied molecular orbital (E_LUMO) .
| Evidence Dimension | Half-maximal growth inhibitory concentration (-log IGC₅₀, mmol L⁻¹) against Tetrahymena pyriformis |
|---|---|
| Target Compound Data | 0.609 (-log IGC₅₀) |
| Comparator Or Baseline | 2-Isopropylphenol (ortho): 0.803; 4-Isopropylphenol (para): 0.473; Phenol (unsubstituted): -0.431 |
| Quantified Difference | 1.33× more toxic than 2-isopropylphenol; 1.29× less toxic than 4-isopropylphenol; 2.40× more toxic than phenol |
| Conditions | Tetrahymena pyriformis population growth inhibition assay, 40-h exposure, 27±1°C, pH 7.2; data from Cronin & Schultz QSAR dataset |
Why This Matters
For researchers developing QSAR models or assessing environmental fate, 3-isopropylphenol must be treated as a distinct toxicological entity—not extrapolated from ortho or para isomer data—to avoid systematic over- or under-estimation of hazard.
- [1] Cronin MTD, Schultz TW. Toxicities of phenols to Tetrahymena pyriformis. Table 1. In: Identification of Mechanisms of Toxic Action of Phenols to Tetrahymena pyriformis from Molecular Descriptors. SETAC Press; 1997. Data also available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9054197/table/tab1/. View Source
- [2] Choi K, Sweet LI, Meier PG, Kim PG. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. Environ Toxicol. 2004;19(1):45-50. doi:10.1002/tox.10150. View Source
